
2-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
Overview
Description
2-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a useful research compound. Its molecular formula is C21H17ClN4OS and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-4,6,7,8-tetrahydro-5(1H)-quinazolinone is 408.0811600 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 344.84 g/mol. The structure features a benzothiazole moiety linked to a tetrahydroquinazoline backbone, which is essential for its biological activity.
1. Anticancer Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to the target compound have been tested against various cancer cell lines:
The compound MR-3.15 demonstrated potent inhibition against CK-1δ, a target in cancer therapy, with an IC50 value of 0.85 µM, indicating strong anticancer potential.
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In studies involving LPS-stimulated RAW 264.7 cells, similar compounds showed significant inhibition of nitric oxide production:
Compound | % Inhibition at 10 µM | IC50 (µM) |
---|---|---|
Benzothiazole Derivative | >60% | 0.85 ± 0.10 |
This suggests that the structural features of benzothiazole derivatives contribute to their ability to modulate inflammatory responses effectively.
3. Enzyme Inhibition
The target compound has been assessed for its inhibitory effects on several enzymes:
- CK-1δ Inhibition : The structure-activity relationship shows that specific substitutions on the benzothiazole ring enhance CK-1δ inhibition.
Substituent | Position | Effect on Inhibition |
---|---|---|
Methyl | 6 | Increased potency |
Chlorine | 4 | Loss of activity |
These findings indicate that hydrophobic interactions and steric factors significantly influence the binding affinity of these compounds to CK-1δ.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical and preclinical settings:
- A study involving N-(benzothiazolyl)-phenyl acetamides demonstrated their potential as CK-1δ inhibitors with submicromolar activity.
- Another investigation into benzothiazole derivatives revealed promising cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.8 to 4.5 µM .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-(2-chlorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4OS/c22-13-7-2-1-6-12(13)19-18-15(9-5-10-16(18)27)23-20(25-19)26-21-24-14-8-3-4-11-17(14)28-21/h1-4,6-8,11,19H,5,9-10H2,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVQOCKVKJWGDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=CC=C5Cl)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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